molecular formula C17H14BrN3O6 B5501669 6-{(E)-2-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione

6-{(E)-2-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B5501669
M. Wt: 436.2 g/mol
InChI Key: PVGRLKZKJRQLIS-AATRIKPKSA-N
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Description

6-{(E)-2-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H14BrN3O6 and its molecular weight is 436.2 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{2-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione is 435.00660 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications

Multisubstituted Tetrahydropyrimidines Synthesis : A study by Vincze et al. (2015) discusses a simple route to synthesize multisubstituted tetrahydropyrimidines, including densely substituted pyrimidine and pyrrolo-pyrimidine derivatives. This synthetic approach benefits from mild reaction conditions, easy workup, and inexpensive reagents, suggesting potential utility in synthesizing complex pyrimidinedione derivatives like the one (Vincze et al., 2015).

Bromosubstituted Pyrimidinedione Derivatives : Kinoshita et al. (1992) synthesized bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, demonstrating methods for introducing bromo substituents into the pyrimidinedione framework, which could be relevant for the synthesis and modification of the compound (Kinoshita et al., 1992).

Biological Activities

Antiviral Activity of Pyrimidine Derivatives : Research by Hocková et al. (2003) on 2,4-diamino-6-substituted pyrimidines demonstrates their application in antiviral activity, particularly against retroviruses. Although the specific compound is not studied, the findings imply the potential of structurally related pyrimidinediones in biomedical research (Hocková et al., 2003).

Material Science Applications

Metal Complexes with Pyridine and Poly(4-vinylpyridine) Containing Uracil : A study by Kurose et al. (1990) on the complexation of monomeric and polymeric compounds containing uracil with bivalent metal ions may offer insights into the potential for developing metal-organic frameworks or sensors using pyrimidinedione derivatives (Kurose et al., 1990).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could include toxicity, flammability, and reactivity .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity .

Properties

IUPAC Name

6-[(E)-2-(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O6/c1-3-7-27-15-11(18)8-10(9-13(15)26-4-2)5-6-12-14(21(24)25)16(22)20-17(23)19-12/h1,5-6,8-9H,4,7H2,2H3,(H2,19,20,22,23)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGRLKZKJRQLIS-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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